molecular formula C14H17Cl2NO4S B275265 Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate

Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate

Cat. No. B275265
M. Wt: 366.3 g/mol
InChI Key: KVFOCBGLMJJPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate, also known as Suvorexant, is a novel drug that belongs to the class of orexin receptor antagonists. It was approved by the FDA in 2014 for the treatment of insomnia, a sleep disorder that affects millions of people worldwide. Suvorexant works by blocking the action of orexin, a neuropeptide that regulates wakefulness and sleep.

Mechanism of Action

Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate works by blocking the action of orexin, a neuropeptide that regulates wakefulness and sleep. Orexin is produced by neurons in the hypothalamus, a region of the brain that controls many physiological functions including sleep. Orexin acts on two receptors, known as orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), to promote wakefulness. Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate blocks both OX1R and OX2R, which leads to the promotion of sleep.
Biochemical and Physiological Effects:
Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate has been shown to have a dose-dependent effect on sleep parameters such as sleep onset latency, total sleep time, and wake after sleep onset. It has also been shown to have minimal effects on next-day cognitive and psychomotor performance. Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate has a half-life of approximately 12 hours and is metabolized by the liver.

Advantages and Limitations for Lab Experiments

Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate has several advantages for lab experiments. It is a well-characterized drug with a known mechanism of action. It has been extensively studied in preclinical and clinical trials, which makes it a reliable tool for sleep research. However, Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate has some limitations for lab experiments. It is a prescription drug that requires approval from regulatory agencies, which can be time-consuming and costly. It also has potential side effects that need to be considered when designing experiments.

Future Directions

There are several future directions for the study of Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate. One area of research is the potential use of Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate in the treatment of other sleep disorders such as narcolepsy and sleep apnea. Another area of research is the development of new orexin receptor antagonists with improved pharmacological properties. Additionally, the role of orexin in other physiological functions such as appetite regulation and stress response is an area of active research.

Synthesis Methods

Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate is synthesized through a multi-step process starting from 2,4-dichlorobenzonitrile and piperidine. The first step involves the reaction of 2,4-dichlorobenzonitrile with ethyl chloroformate to form ethyl 2,4-dichlorobenzoylformate. The second step involves the reaction of ethyl 2,4-dichlorobenzoylformate with piperidine to form ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate, which is Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate.

Scientific Research Applications

Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate has been extensively studied in preclinical and clinical trials for the treatment of insomnia. It has been shown to improve sleep onset latency, total sleep time, and wake after sleep onset in patients with insomnia. Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate has also been studied for its potential use in other sleep disorders such as narcolepsy and sleep apnea.

properties

Molecular Formula

C14H17Cl2NO4S

Molecular Weight

366.3 g/mol

IUPAC Name

ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C14H17Cl2NO4S/c1-2-21-14(18)10-5-7-17(8-6-10)22(19,20)13-4-3-11(15)9-12(13)16/h3-4,9-10H,2,5-8H2,1H3

InChI Key

KVFOCBGLMJJPQH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.